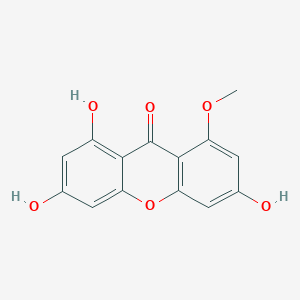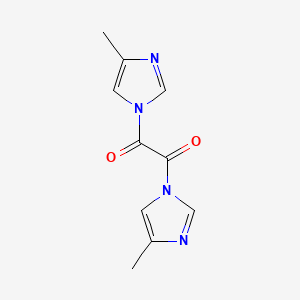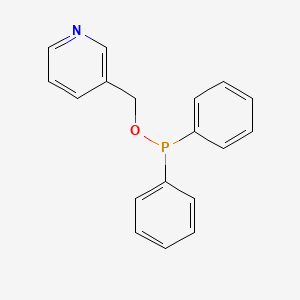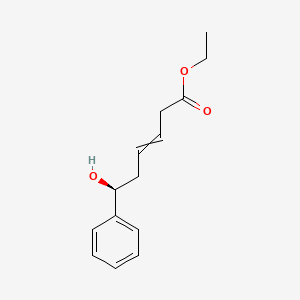![molecular formula C19H11N3O2 B12532602 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- CAS No. 678174-03-3](/img/structure/B12532602.png)
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, might also be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
科学的研究の応用
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes, potentially inhibiting their activity. The imidazoquinoline moiety can bind to specific receptors, modulating their activity and leading to various biological effects. These interactions can affect pathways involved in cell signaling, metabolism, and other critical biological processes .
類似化合物との比較
Similar Compounds
Coumarin: A simpler benzopyran derivative with anticoagulant properties.
Imidazoquinoline: A compound with immunomodulatory effects.
3-Methyl-2H-1-benzopyran-2-one: A methylated derivative of benzopyran with different chemical properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- apart is the combination of the benzopyran and imidazoquinoline structures. This unique combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
特性
CAS番号 |
678174-03-3 |
|---|---|
分子式 |
C19H11N3O2 |
分子量 |
313.3 g/mol |
IUPAC名 |
3-(3H-imidazo[4,5-f]quinolin-2-yl)chromen-2-one |
InChI |
InChI=1S/C19H11N3O2/c23-19-13(10-11-4-1-2-6-16(11)24-19)18-21-15-8-7-14-12(17(15)22-18)5-3-9-20-14/h1-10H,(H,21,22) |
InChIキー |
FMVKTWWGVREKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=CC5=C4C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)


![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)
![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)


